The compound is classified under the category of neurotransmitter agents and is associated with various biological activities, particularly in the context of central nervous system modulation. Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for research in neuropharmacology. The compound's CAS Number is 107188-68-1, and its IUPAC name is 5-bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide .
The synthesis of (S)-5-Bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide typically involves several key steps:
The synthesis typically requires careful control of temperature and reaction times to optimize yields and purity. For example, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials.
The molecular formula for (S)-5-Bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide is , with a molecular weight of 451.3 g/mol.
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography when available. Such analyses provide insights into steric hindrance and electronic effects influencing its biological activity.
(S)-5-Bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent choice, and reaction time to achieve desired outcomes efficiently.
The mechanism of action for (S)-5-Bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide involves its interaction with specific receptors or enzymes within the central nervous system.
This compound may act as an antagonist or agonist at neurotransmitter receptors, modulating their activity and influencing various physiological processes such as mood regulation, cognition, and pain perception. The precise molecular targets can vary based on structural modifications and experimental conditions .
Techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are utilized for characterization:
(S)-5-Bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide has potential applications in:
Benzamide derivatives represent a critical class of compounds in neuropharmacology due to their high selectivity for central nervous system receptors. These molecules typically feature a benzamide core linked to a nitrogen-containing heterocycle via a methylene spacer, a structural motif essential for dopamine receptor binding. The compound (S)-5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxybenzamide exemplifies this design, integrating methoxy electron-donating groups and a bromo substituent to enhance receptor affinity and metabolic stability. Historically, substituted benzamides like sulpiride and remoxipride demonstrated antipsychotic properties with reduced extrapyramidal side effects, attributed to their preferential binding to limbic D₂/D₃ receptors over striatal targets [3]. This pharmacological profile positions them as valuable tools for studying neuropsychiatric disorders and advancing receptor-specific therapeutics.
Dopamine D₂ and D₃ receptors regulate cognition, emotion, and motor control, making them prime targets for neuropsychiatric drug development. High-affinity ligands like the title compound exploit stereoelectronic interactions to achieve subtype selectivity:
Early benzamide radioligands like [¹¹C]raclopride exhibited high striatal binding but limited sensitivity in cortical regions due to lower receptor density. The evolution toward high-affinity ligands addressed this gap:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0